Enantiomer-Dependent Antiulcer Activity: (S)- vs. (R)-Configuration in Rebamipide Synthesis
The antiulcer activity of rebamipide enantiomers, synthesized from optically active 4-quinolylalanine derivatives, shows that the (+)-isomer (derived from the (S)-amino acid) is approximately 1.7 times more potent than the (-)-isomer (derived from the (R)-amino acid) in an ethanol-induced gastric ulcer rat model [1]. This potency difference directly links the (S)-stereochemistry of the Boc-protected precursor to the pharmacological efficacy of the final drug.
| Evidence Dimension | Antiulcer activity (ethanol-induced gastric ulcer model, rats) |
|---|---|
| Target Compound Data | (+)-Rebamipide (S-configuration): ~1.7× potency relative to (-)-isomer |
| Comparator Or Baseline | (-)-Rebamipide (R-configuration): baseline potency = 1.0 |
| Quantified Difference | 1.7-fold higher potency for the (S)-enantiomer-derived drug |
| Conditions | Ethanol-induced gastric ulcer model in rats; rebamipide enantiomers synthesized from chiral 4-quinolylalanine intermediates. |
Why This Matters
Procuring the (S)-Boc-amino acid ensures the synthesis of the more active rebamipide enantiomer, avoiding the 1.7-fold potency loss associated with the (R)-precursor.
- [1] Yamasaki, K. et al. Synthesis and Antiulcer Activity of Optical Isomers of 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic Acid (Rebamipide). Chem. Pharm. Bull. 1991, 39, 323-326. View Source
